(3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
(3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imino group and an indolone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-bromo-2-methylaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the indolone core. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Oxidized derivatives of the indolone core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, (3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with various biological targets are of significant interest.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
- (3Z)-3-[(4-CHLORO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(4-FLUORO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(4-IODO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness: The presence of the bromine atom in (3Z)-3-[(4-BROMO-2-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound of interest in various research fields.
Properties
IUPAC Name |
3-(4-bromo-2-methylphenyl)imino-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-9-8-10(16)6-7-12(9)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXJQJZOWFCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320204 | |
Record name | 3-(4-bromo-2-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325989-33-1 | |
Record name | 3-(4-bromo-2-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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